2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid
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Overview
Description
2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. This compound is known for its potential biological activities and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the sulfonyl and acetic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The sulfonyl group may enhance the compound’s reactivity and ability to interact with enzymes or other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure, known for its role in plant growth and development.
2-(4-Methylsulfonylphenyl)indole: A compound with similar sulfonyl and indole groups, studied for its antimicrobial and anti-inflammatory activities.
Uniqueness
2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid is unique due to the presence of both the dimethoxy and sulfonyl groups, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid is a complex organic compound that has garnered attention due to its potential biological activities. This compound features an indole moiety, which is significant in natural products and pharmaceuticals. Its structure suggests a variety of interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The IUPAC name for this compound is 2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetic acid. The chemical structure includes functional groups that may influence its biological activity, including methoxy and sulfonyl groups.
Property | Details |
---|---|
Molecular Formula | C18H19NO6S |
Molecular Weight | 373.41 g/mol |
CAS Number | 1797040-31-3 |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing multiple biological processes. The sulfonyl group enhances the compound's reactivity and ability to interact with enzymes or proteins, potentially leading to observed effects such as:
- Antimicrobial Activity: Exhibits potential against various pathogens.
- Anticancer Properties: May induce apoptosis in cancer cells.
- Anti-inflammatory Effects: Could modulate inflammatory pathways.
Anticancer Effects
Research has indicated that derivatives of compounds similar to this compound can induce apoptosis in cancer cell lines. For example, a study reported that related compounds activated apoptotic pathways in human adenocarcinoma cells by enhancing the expression of pro-apoptotic factors and inhibiting anti-apoptotic proteins .
Immunomodulatory Effects
In vitro studies have shown that this compound can stimulate the production of cytokines such as TNF-α and IL-6 in immune cells. This immunomodulatory activity suggests potential applications in treating inflammatory diseases or enhancing immune responses .
Antimicrobial Activity
The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent. This property could be particularly useful in developing new antibiotics or treatments for resistant bacterial infections.
Case Studies
- Study on Anticancer Activity:
- Immunomodulatory Study:
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-24-15-9-13(10-18(20)21)17(11-16(15)25-2)26(22,23)19-8-7-12-5-3-4-6-14(12)19/h3-6,9,11H,7-8,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATKUMBWJFVFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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